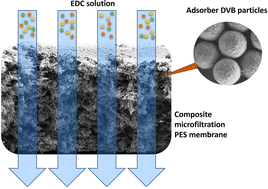Enhanced EDC removal from water through electron beam-mediated adsorber particle integration in microfiltration membranes†
RSC Advances Pub Date: 2023-11-08 DOI: 10.1039/D3RA06345C
Abstract
The existence of endocrine disrupting chemicals (EDCs) in water and wastewater gives rise to significant environmental concerns. Conventional treatment approaches demonstrate limited capacity for EDC removal. Thus, incorporation of advanced separation procedures becomes essential to enhance the efficiency of EDC removal. In this work, adsorber composite microfiltration polyethersulfone membranes embedded with divinyl benzene polymer particles were created. These membranes were designed for effectively removing a variety of EDCs from water. The adsorber particles were synthesized using precipitation polymerization. Subsequently, they were integrated into the membrane scaffold through a phase inversion process. The technique of electron beam irradiation was applied for the covalent immobilization of particles within the membrane scaffold. Standard characterization procedures were carried out (i.e., water permeance, contact angle, X-ray photoelectron spectroscopy and scanning electron microscopy) to gain a deep understanding of the synthesized membrane properties. Dynamic adsorption experiments demonstrated the excellent capability of the synthesized composite membranes to effectively remove EDCs from water. Particularly, among the various target molecules examined, testosterone stands out with the most remarkable enhancement, presenting an adsorption loading of 220 mg m−2. This is an impressive 26-fold increase in the adsorption when compared to the performance of the pristine membrane. Similarly, androst-4-ene-3,17-dione exhibited an 18-fold improvement in adsorption capacity in comparison to the pristine membrane. The composite membranes also exhibited significant adsorption capacities for other key compounds, including 17β-estradiol, equilin, and bisphenol-A. With the implementation of an effective regeneration procedure, the composite membranes were put to use for adsorption over three consecutive cycles without any decline in their adsorption capacity.


Recommended Literature
- [1] Decellularization of porcine kidney with submicellar concentrations of SDS results in the retention of ECM proteins required for the adhesion and maintenance of human adult renal epithelial cells†
- [2] Remarkable potassium selectivity of ion sensors based on supramolecular gel membranes made from low-molecular-weight gelators without any ionophore†
- [3] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [4] Iron nanoparticlesin situ encapsulated in biochar-based carbon as an effective catalyst for the conversion of biomass-derived syngas to liquid hydrocarbons
- [5] Gold nanoparticle-coated apoferritin conductive nanowires†
- [6] Topological ferrimagnetism and superparamagnetic-like behaviour in a disordered homometallic coordination network†‡
- [7] Understanding and design of non-conservative optical matter systems using Markov state models†
- [8] Inside front cover
- [9] Theoretical studies of transition metal complexes with nitriles and isocyanides
- [10] A biocompatible cross-linked fluorescent polymer prepared via ring-opening PEGylation of 4-arm PEG-amine, itaconic anhydride, and an AIE monomer†










